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Methyl-d3-amine

Cat. No.: B1598088
CAS No.: 5581-55-5
M. Wt: 34.076 g/mol
InChI Key: BAVYZALUXZFZLV-FIBGUPNXSA-N
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Description

Significance of Isotopic Labeling in Chemical and Biological Sciences

Isotopic labeling is a technique that involves the replacement of specific atoms within a molecule with their isotopes. wikipedia.org Isotopes are variants of a particular element that share the same number of protons but have a different number of neutrons. studysmarter.co.uk This difference in neutron count results in a difference in mass, which can be detected by analytical techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. metwarebio.com The technique allows scientists to "trace" or "label" molecules to follow their journey through a chemical reaction, a metabolic pathway, or a biological system. wikipedia.orgstudysmarter.co.uk

The significance of isotopic labeling is vast and spans numerous scientific disciplines. silantes.com In chemistry and biology, it is indispensable for understanding the intricate details of molecular transformations. studysmarter.co.uk By using labeled compounds, researchers can track the fate of specific atoms, providing clear insights into dynamic processes at the molecular level. studysmarter.co.uksilantes.com This enables the elucidation of complex reaction mechanisms, the mapping of metabolic pathways, and the precise quantification of molecules in a sample. studysmarter.co.ukcreative-proteomics.com Both stable isotopes (like deuterium (B1214612), carbon-13, and nitrogen-15) and radioactive isotopes are used, with stable isotopes being particularly advantageous for studies that are long-term or where radioactivity is a concern. studysmarter.co.ukmetwarebio.com

Role of Deuterium in Molecular Probes and Mechanistic Investigations

Deuterium (²H or D), a stable isotope of hydrogen, is a particularly powerful tool in research. nih.gov Its nucleus contains one proton and one neutron, making it approximately twice as heavy as the most common hydrogen isotope, protium (B1232500) (¹H). This significant mass difference is the basis for its utility in mechanistic investigations, primarily through a phenomenon known as the kinetic isotope effect (KIE). rsc.orgacs.org The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate compared to breaking an equivalent C-H bond. rsc.org

By strategically placing deuterium atoms at specific sites in a molecule, researchers can determine if that particular C-H bond is broken during the rate-determining step of a reaction. scilit.com If a significant slowing of the reaction is observed with the deuterated compound, it provides strong evidence for the involvement of that bond in the key mechanistic step. scilit.comresearchgate.net This makes deuterium labeling an invaluable probe for distinguishing between different potential reaction pathways. researchgate.net Furthermore, deuterated compounds are widely used as internal standards for quantitative analysis with mass spectrometry and to study the metabolism of drugs. acs.org In pharmaceutical research, replacing hydrogen with deuterium at a site of metabolic oxidation can slow down the drug's breakdown, potentially altering its pharmacokinetic properties. rsc.orgacs.org

Overview of Methyl-d3-amine as a Foundational Research Tool

This compound, often used in its hydrochloride salt form for better stability and handling, is a simple yet versatile deuterated building block in organic synthesis and a tracer in metabolic studies. chemblink.comclearsynthdeutero.com It consists of a deuterated methyl group (-CD₃) attached to an amino group (-NH₂). This structure makes it an ideal reagent for introducing a labeled methyl group into a larger molecule. chemblink.com

As a research tool, this compound is primarily used in two main areas:

Mechanistic Studies : Researchers use it to track the transformation of the methyl group in chemical reactions. The distinct mass of the -CD₃ group allows for easy identification in products and intermediates via mass spectrometry and NMR spectroscopy, helping to confirm reaction pathways. chemblink.comclearsynthdeutero.com

Synthesis of Labeled Compounds : It serves as a key intermediate in the synthesis of more complex deuterated molecules, particularly for the pharmaceutical industry. clearsynthdeutero.comgoogle.com For instance, it has been used in the preparation of deuterated derivatives of medicinal compounds like Sorafenib. google.comgoogleapis.com By incorporating the deuterated methyl group from this compound, scientists can create labeled versions of drug candidates to study their metabolic fate and pharmacokinetics. clearsynthdeutero.com The presence of the deuterium label provides a clear signal for tracking how the drug is processed in a biological system. chemblink.com

The compound's utility is rooted in its ability to act as a chemical equivalent to standard methylamine (B109427) in synthetic reactions while carrying a stable, non-radioactive isotopic signature. chemblink.com

Data Tables

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

Property This compound This compound Hydrochloride
IUPAC Name trideuteriomethanamine trideuteriomethanaminium chloride
Synonyms Methylamine-d3, (²H₃)Methanamine Deuterated methylamine hydrochloride
Molecular Formula CD₃NH₂ CD₃NH₂·HCl
Molecular Weight 34.08 g/mol eurisotop.com 70.54 g/mol
CAS Number 5581-55-5 nih.gov 7436-22-8 chemblink.com
Isotopic Purity Typically ≥98 atom % D eurisotop.comsigmaaldrich.com Typically ≥99 atom % D sigmaaldrich.com

| Melting Point | Not available | 232-234 °C sigmaaldrich.com |

Table 2: Selected Research Applications of this compound

Application Area Description Research Example
Pharmaceutical Synthesis Used as a deuterated intermediate for synthesizing isotopically labeled drug molecules and their derivatives. google.comgoogleapis.com Preparation of deuterated ω-diphenylurea compounds, such as Sorafenib derivatives, which are investigated as multi-kinase inhibitors. google.com
Drug Metabolism Studies Incorporated into drug candidates to trace their metabolic pathways and biotransformation. The deuterium label helps in identifying metabolites and understanding pharmacokinetic profiles. clearsynthdeutero.com Used as a labeled compound to gain insights into drug metabolism and potential drug-drug interactions, aiding in the development of safer pharmaceuticals. clearsynthdeutero.com
Isotopic Labeling Studies Serves as a tracer or marker in various chemical reactions to investigate reaction mechanisms and kinetics. The -CD₃ group provides a distinct signal in analytical techniques. chemblink.comclearsynthdeutero.com Employed to track the fate and transformation of methyl groups in organic synthesis, allowing for a more detailed understanding of molecular behavior. chemblink.com

| Chemical Synthesis | Used as a deuterated methylating agent in the preparation of other amines or compounds containing a labeled methyl group. chemblink.com | Can be prepared from the reduction of nitromethane-d₃ or via the reaction of N-(methyl-d₃)phthalimide with an acid. google.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH5N B1598088 Methyl-d3-amine CAS No. 5581-55-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trideuteriomethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N/c1-2/h2H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVYZALUXZFZLV-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369109
Record name Methyl-d3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

34.076 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5581-55-5
Record name Methyl-d3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5581-55-5
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Synthetic Methodologies for Methyl D3 Amine and Its Derivatives

Established Synthetic Routes to Methyl-d3-amine

Several well-established methods are routinely employed for the synthesis of this compound. These routes often involve multi-step procedures starting from commercially available deuterated precursors or employing deuteration at a key step.

Catalytic Hydrogenation of Precursor Compounds

Catalytic hydrogenation is a versatile method for the synthesis of amines. In the context of this compound, this typically involves the reduction of a suitable precursor containing a nitrogen-carbon bond. While direct catalytic hydrogenation to produce this compound is a known method, specifics often depend on the choice of precursor, which can include nitriles, amides, or nitro compounds. libretexts.org For instance, the reduction of a deuterated nitrile or amide can yield the desired amine. The choice of catalyst, such as platinum, palladium, or nickel, and reaction conditions are crucial for achieving high yields and purity. libretexts.orggoogle.com A notable application involves the removal of a benzyl (B1604629) protecting group from a deuterated N-methylbenzylamine derivative using a palladium on carbon (Pd/C) catalyst to yield this compound hydrochloride. semanticscholar.orgresearchgate.net

Phthalimide (B116566) Intermediate Routes

The Gabriel synthesis, a classic method for preparing primary amines, can be adapted to produce this compound. libretexts.org This route involves the N-alkylation of phthalimide with a deuterated methylating agent. google.comgoogleapis.com The resulting N-(methyl-d3)phthalimide is a key intermediate. googleapis.comgoogle.com

This intermediate can be synthesized by reacting phthalimide with deuterated methanol (B129727) in the presence of a catalyst like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and a phosphine (B1218219) such as triphenylphosphine. googleapis.comgoogle.com Alternatively, an alkali metal salt of phthalimide, like potassium phthalimide, can be reacted with a deuterated methyl sulfonate, such as (methyl-d3) 4-methylbenzenesulfonate (B104242). google.comgoogleapis.com The final step involves the hydrolysis of the N-(methyl-d3)phthalimide, typically with a strong acid like hydrochloric acid or sulfuric acid, to release the this compound salt. google.comgoogle.com Subsequent treatment with a base can liberate the free amine. google.comgoogle.com

Reactants Reagents/Catalysts Intermediate Final Product
Phthalimide, Deuterated MethanolDEAD/DIAD, TriphenylphosphineN-(methyl-d3)phthalimideThis compound
Potassium Phthalimide, (Methyl-d3) 4-methylbenzenesulfonateN,N-dimethylformamide (DMF)N-(methyl-d3)phthalimideThis compound

Reduction of Deuterated Nitromethane (B149229)

A common and efficient pathway to this compound involves the reduction of deuterated nitromethane (CD₃NO₂). google.comgoogle.comgoogle.comscribd.comwipo.int The precursor, nitromethane-d3 (B1582242), is typically prepared by reacting nitromethane with deuterium (B1214612) oxide (D₂O) in the presence of a base and a phase-transfer catalyst. google.comgoogle.comgoogle.comwipo.int

The subsequent reduction of nitromethane-d3 can be achieved using various reducing agents. google.comgoogle.comgoogle.com Metals such as zinc, iron, or nickel powder are effective for this transformation. google.comcivilica.com The reduction can be carried out in an inert solvent to yield this compound, or in the presence of an acid like hydrochloric acid to directly form the corresponding salt. google.comgoogle.com

Starting Material Deuteration Step Reagents Intermediate Reduction Reagents Final Product
NitromethaneDeuterium Oxide, Base, Phase-Transfer CatalystNitromethane-d3Zinc, Iron, or Nickel PowderThis compound

Utilization of Deuterated Halomethane and Sulfonate Reagents

Deuterated methyl halides and sulfonates are valuable reagents for introducing the trideuteriomethyl group. guidechem.com Specifically, (methyl-d3) 4-methylbenzenesulfonate (TsOCD₃) is a common deuterated methylation agent. semanticscholar.orgresearchgate.netguidechem.com This reagent can be prepared by reacting deuterated methanol with tosyl chloride under basic conditions. google.comgoogle.com

These reagents are often used in reactions with suitable nitrogen nucleophiles. For example, TsOCD₃ is used to methylate Boc-protected benzylamine, which after deprotection steps, yields this compound hydrochloride. semanticscholar.orgresearchgate.netguidechem.com The high reactivity of these reagents can sometimes lead to over-methylation, producing di- and tri-substituted by-products, which necessitates careful control of reaction conditions. guidechem.com

Deuterated Reagent Starting Material Key Steps Final Product
(methyl-d3) 4-methylbenzenesulfonateBoc-benzylamineN-methylation, Boc deprotection, Benzyl deprotectionThis compound hydrochloride

Advanced and Selective Deuteration Strategies

To overcome some of the limitations of established routes, such as the formation of by-products, more advanced and selective strategies are being explored.

Reductive Amination with Deuterated Ammonia (B1221849)

Reductive amination offers a direct and selective method for amine synthesis. libretexts.org While the use of deuterated ammonia in reductive amination to produce this compound is a conceptually straightforward approach, its practical application can be challenging due to the handling of gaseous ammonia. This method involves the reaction of a carbonyl compound with deuterated ammonia to form a deuterated imine intermediate, which is then reduced in situ to the corresponding amine. This strategy can potentially offer high selectivity and avoid the over-alkylation issues seen with highly reactive methylating agents. However, the availability and cost of deuterated formaldehyde (B43269) can be a limiting factor for this specific route. researchgate.net

Reductive Deuteration of Oximes using D₂O as a Deuterium Source

A significant advancement in the synthesis of α-deuterated primary amines involves the reductive deuteration of oximes with deuterium oxide (D₂O) as the deuterium source. nih.gov This method is particularly valuable for its ability to selectively introduce deuterium at the α-position of amines, a crucial modification for developing novel deuterated drugs. nih.gov

One notable protocol utilizes samarium diiodide (SmI₂) as a single-electron donor for the reduction of both ketoximes and aldoximes. nih.gov This approach consistently achieves high levels of deuterium incorporation, often exceeding 95%. nih.govresearchgate.net A key advantage of this method is its excellent chemoselectivity, tolerating a wide array of functional groups. nih.gov This versatility has been demonstrated in the synthesis of deuterated versions of pharmaceuticals like rimantadine-d₄ and derivatives of nabumetone (B1676900) and pregnenolone. nih.gov

The general applicability of this single-electron-transfer reduction makes it a powerful tool for creating building blocks for a broad range of deuterated drugs and agrochemicals. nih.gov The use of readily available D₂O as the deuterium source further enhances the practicality of this synthetic route. nih.govresearchgate.net

Site-Selective Reductive Deutero-amination of Carbonyl Compounds

Site-selective reductive deutero-amination of carbonyl compounds presents a powerful strategy for the synthesis of specifically labeled amines. nih.gov This method allows for the precise introduction of a deuterated amino group, which is crucial for studying reaction mechanisms and modifying the pharmacokinetic properties of molecules. acs.orgresearchgate.net

A bio-inspired approach utilizes a calcium-hexafluoroisopropanol (HFIP) mediated reaction for the site-selective reductive deutero-amination of α-oxo-carbonyl compounds. researchgate.net This method employs a d2-Hantzsch ester as the deuterium source and achieves outstanding deuteration efficiency, greater than 99%. researchgate.netnih.gov It has proven effective for a wide variety of substrates, including amino acids, peptides, and complex drug molecules, demonstrating its broad functional group tolerance. researchgate.netnih.gov

Another strategy involves the titanium(IV) isopropoxide-mediated reductive amination of aldehydes and ketones. rsc.org This simple and efficient procedure uses methylamine (B109427) hydrochloride and a reducing agent to produce N-methyl secondary amines in good to excellent yields under mild conditions. rsc.org While not inherently a deuteration method, its adaptation with deuterated reagents offers a pathway to labeled compounds.

The ability to control the site of deuterium incorporation is a significant advantage, enabling the synthesis of complex molecules with high precision. These methods provide a direct route to deuterated amines from readily available carbonyl compounds and amines, expanding the toolkit for synthetic chemists. chemrxiv.org

Metal-Free Synthetic Approaches for Deuterated Amines

The development of metal-free synthetic methods for deuterated amines is driven by the need for more sustainable and cost-effective processes. rsc.orgnih.gov These approaches avoid the use of transition metals, which can be expensive and leave trace residues in the final product. chemrxiv.org

One innovative metal-free method involves the treatment of ynamides with a mixture of triflic acid and triethylsilane, which can be deuterated to achieve the desired labeling. rsc.orgrsc.org This versatile and user-friendly process allows for the selective deuteration of amines at their α and/or β positions with high levels of deuterium incorporation. rsc.orgrsc.org The reaction proceeds through a domino keteniminium/iminium activation sequence. rsc.org

Another notable metal-free approach is the organophotocatalytic α-deuteration of unprotected primary amines. nih.gov This method uses an organophotocatalyst combined with a thiol hydrogen atom transfer (HAT) catalyst, with D₂O serving as the deuterium source. nih.gov It is characterized by its mild reaction conditions, high regio- and chemoselectivity, and minimal byproduct formation. nih.gov

These metal-free strategies offer significant advantages in terms of cost, safety, and environmental impact, making them attractive alternatives to traditional metal-catalyzed reactions for the synthesis of deuterated amines. rsc.orgnih.gov

N-Trideuteromethylation of Amines and Nitroarenes

N-trideuteromethylation is a crucial transformation for introducing a deuterated methyl group onto amines and nitroarenes, which is valuable for pharmacological and metabolic studies. researchgate.net

A prominent method involves the use of deuterated methanol (CD₃OD) as the C1 source in catalytic N-methylation reactions. researchgate.net This approach is considered convenient and resourceful due to the abundance and relatively low hazard of methanol. researchgate.net Various catalytic systems, including both homogeneous and heterogeneous catalysts, have been developed to facilitate this transformation. researchgate.net

Another innovative approach is the magnesium-catalyzed reduction of linear and cyclic carbamates. organic-chemistry.org This method uses a magnesium catalyst and a deuterated reducing agent to convert carbamates, including N-Boc protected amines, into N-trideuteromethyl amines with quantitative deuterium incorporation. organic-chemistry.org This strategy effectively transforms the Boc-protecting group into an N-CD₃ group, offering a novel synthetic pathway. organic-chemistry.org

The synthesis of this compound and its salts can also be achieved through methods such as the reduction of deuterated nitromethane or the reaction of N-(1,1,1-trideuteriomethyl)phthalimide with an acid. wipo.intgoogle.comgoogle.comgoogle.com These methods are noted for being straightforward, efficient, and cost-effective. wipo.intgoogle.comgoogle.comgoogle.com

These diverse N-trideuteromethylation strategies provide chemists with a range of options to synthesize N-trideuteromethyl labeled molecules for various applications in medicinal and biological chemistry. researchgate.netorganic-chemistry.org

Optimization and Purity Considerations in Deuterated Amine Synthesis

Strategies for Minimizing Deuterium Loss and Byproduct Formation

One key consideration is the choice of deuterium source and reaction conditions. For instance, in the reductive deuteration of oximes, using D₂O as the deuterium source in combination with a suitable reducing agent like SmI₂ under controlled conditions can lead to excellent deuterium incorporation with minimal byproduct formation. nih.govnih.gov Similarly, metal-free approaches, such as the organophotocatalytic deuteration of primary amines, are designed to be highly selective, thus reducing unwanted side reactions. nih.gov

The phthalimide approach for synthesizing (methyl-d3)amine offers a route with potentially high isotopic purity. vulcanchem.com This method involves the formation of N-(methyl-d3)phthalimide, which is then treated with acid to yield the desired product. vulcanchem.com Careful control of reaction parameters, such as temperature and reaction time, is crucial to prevent deuterium-hydrogen exchange and other side reactions.

In catalytic systems, the choice of catalyst and ligands can significantly impact selectivity and efficiency. For example, in the N-trideuteromethylation of amines, selecting a catalyst that promotes the desired reaction pathway while suppressing side reactions is essential for maximizing the incorporation of the trideuteromethyl group. researchgate.net

Regioselectivity and Chemoselectivity in Deuterium Incorporation

Achieving high regioselectivity and chemoselectivity is a primary goal in the synthesis of complex deuterated amines. acs.org This ensures that deuterium is incorporated at the desired position without affecting other functional groups in the molecule.

Site-selective methods are paramount for controlling regioselectivity. For example, the direct electrophilic deuteration of aromatic amines using deuterated triflic acid allows for specific labeling of the aromatic ring. researchgate.net The conditions for this reaction are mild, often proceeding at room temperature with short reaction times. researchgate.net

In the context of reductive amination, the choice of catalyst and reaction conditions can dictate the outcome. Catalyst-controlled reductive amination using transition metal complexes can achieve high levels of regioselectivity. Furthermore, strategies such as using protecting groups or modifying the substrate can direct the reaction to a specific site.

For α-deuteration of primary amines, organophotocatalysis offers excellent site selectivity. nih.gov By controlling the reaction time, it is possible to achieve selective deuteration at either the α-position or both the α- and benzylic positions. nih.gov This level of control is particularly important when synthesizing complex molecules with multiple potential deuteration sites.

The development of methods that offer high regioselectivity and chemoselectivity is crucial for the practical synthesis of specifically labeled deuterated amines for use in various scientific disciplines. acs.org

Data Tables

Table 1: Synthetic Methods for Deuterated Amines

Method Substrate Deuterium Source Catalyst/Reagent Key Features
Reductive Deuteration of Oximes Ketoximes, Aldoximes D₂O SmI₂ High deuterium incorporation (>95%), excellent chemoselectivity. nih.govresearchgate.net
Site-Selective Reductive Deutero-amination α-oxo-carbonyl compounds d2-Hantzsch ester Ca(II)-HFIP >99% deuteration efficiency, broad functional group tolerance. researchgate.netnih.gov
Metal-Free Deuteration of Ynamides Ynamides Deuterated triethylsilane Triflic acid Selectivity for α and/or β positions, high deuterium incorporation. rsc.orgrsc.org
Organophotocatalytic α-deuteration Unprotected primary amines D₂O Organophotocatalyst, Thiol HAT catalyst Metal-free, mild conditions, high regio- and chemoselectivity. nih.gov
N-Trideuteromethylation of Carbamates Linear and cyclic carbamates Deuterated reducing agent Magnesium catalyst Quantitative deuterium incorporation, converts N-Boc to N-CD₃. organic-chemistry.org

Table 2: Purity and Selectivity Considerations

Consideration Strategy Example
Minimizing Deuterium Loss Phthalimide approach Synthesis of (methyl-d3)amine via N-(methyl-d3)phthalimide. vulcanchem.com
Minimizing Byproducts Use of highly selective methods Organophotocatalytic deuteration with minimal side reactions. nih.gov
Regioselectivity Site-selective methods Direct electrophilic deuteration of aromatic amines with deuterated triflic acid. researchgate.net

Applications in Chemical and Mechanistic Studies

Reaction Mechanism Elucidation

The isotopic labeling in methyl-d3-amine allows researchers to probe the intricate details of chemical reactions. By tracking the deuterated methyl group, scientists can gain insights into reaction kinetics, molecular rearrangements, and catalytic cycles.

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, which can lead to a different activation energy for reactions where this bond is broken or formed in the rate-determining step. The ratio of the rate constant of the light (kH) to the heavy (kD) isotopologue (kH/kD) provides valuable information about the transition state of the reaction. wikipedia.org

In studies of the enzyme methylamine (B109427) dehydrogenase, which catalyzes the oxidative deamination of methylamine, a significant primary deuterium (B1214612) KIE of 17.2 was observed for the hydrogen abstraction step when using this compound (CD₃NH₂) as the substrate. nih.gov This large KIE value, far exceeding the semi-classical limit of ~7, is indicative of quantum mechanical tunneling, where the proton transfers through the activation barrier rather than over it. nih.govnih.govsemanticscholar.orgsci-hub.se Further investigations into this enzyme revealed temperature-independent KIEs, reinforcing the role of tunneling in the catalytic mechanism. nih.govsemanticscholar.org

Secondary KIEs, where the isotopically substituted bond is not directly broken or formed, have also been studied using this compound. For instance, in Menschutkin reactions between methyl iodide and tertiary amines, the use of methyl-d3 iodide resulted in inverse KIEs (kH/kD < 1), which were rationalized by considering changes in mass, moments of inertia, and internal rotational effects between the initial and transition states. researchgate.netcdnsciencepub.com

Table 1: Selected Kinetic Isotope Effect (KIE) Data for Reactions Involving this compound and Related Compounds
Reaction/EnzymeSubstrate(s)Observed KIE (kH/kD)SignificanceReference(s)
Methylamine DehydrogenaseMethylamine/Methyl-d3-amine17.2 (H-abstraction step)Indicates significant quantum tunneling. nih.gov
Methylamine DehydrogenaseMethylamine/Methyl-d3-amine4.2 (Imine formation), 3.8 (Imine dissociation)Provides insight into multiple reaction steps. nih.gov
Menschutkin ReactionMethyl iodide/Methyl-d3 iodide + PyridineVaries with solventSuggests the transition state structure is solvent-dependent. cdnsciencepub.com
Metabolism of N-methylformamideN-methylformamide/N-(formyl-d)-methylformamide5.5 ± 0.2 (to methylamine)Demonstrates that C-H bond oxidation is rate-limiting. osti.gov

The deuterium label in this compound acts as a tracer, allowing chemists to follow the fate of the methyl group throughout a reaction sequence. clearsynthdeutero.comchemblink.com This is particularly useful in complex organic syntheses or in studying rearrangement reactions where atoms or groups migrate within a molecule. By analyzing the position of the deuterium label in the final products using techniques like NMR spectroscopy or mass spectrometry, the pathway of the transformation can be determined. chemblink.com

For example, this compound and its derivatives are used in the synthesis of isotopically labeled compounds to study metabolic pathways and reaction mechanisms. clearsynthdeutero.com The presence of the CD₃ group provides a distinct signal that can be easily tracked, helping to understand how molecules are assembled and transformed. clearsynthdeutero.com

In catalysis, understanding the step-by-step mechanism is crucial for designing more efficient catalysts. This compound can be used as a substrate or reagent to probe catalytic cycles. clearsynthdeutero.com By observing the KIE or by tracking the incorporation of the deuterated methyl group into products and intermediates, researchers can identify the rate-limiting step and gain insights into the structure of the active catalytic species.

For instance, in transition metal-catalyzed reactions, such as C-H methylation, using a d3-methylating agent allows for the study of the reaction mechanism. acs.org The kinetic profile and the distribution of deuterium in the products can help to distinguish between different proposed catalytic cycles, such as those involving oxidative addition and reductive elimination steps. acs.org

Tracing Molecular Transformations in Organic Reactions

Advanced Analytical Techniques

The distinct physical properties of the deuterium nucleus make this compound a valuable tool in modern analytical chemistry, particularly in NMR spectroscopy and mass spectrometry.

NMR spectroscopy is a powerful technique for determining molecular structure. Deuterium has a different magnetic resonance frequency than protium (B1232500), and it is "invisible" in a standard ¹H NMR spectrum. chemblink.com This property is highly advantageous. When this compound is incorporated into a larger molecule, the signal corresponding to the methyl protons disappears from the ¹H NMR spectrum, which can simplify complex spectra and help assign other signals. vulcanchem.com

Furthermore, ²H (deuterium) NMR spectroscopy can be performed to directly observe the deuterium-labeled sites. vulcanchem.com This provides direct evidence for the location of the isotopic label and can give information about the electronic environment and dynamics at that position. The use of this compound, often in conjunction with ¹³C labeling, facilitates advanced NMR experiments like COSY, HSQC, and HMBC to definitively establish structural connectivity and elucidate reaction mechanisms. vulcanchem.com

In mass spectrometry (MS), molecules are ionized and their mass-to-charge (m/z) ratio is measured. Since deuterium is heavier than protium, a molecule containing a CD₃ group will have a molecular ion peak that is 3 mass units higher than its non-deuterated counterpart. vulcanchem.com This mass shift is a key feature used in several MS-based applications.

Isotope dilution mass spectrometry is a highly accurate quantification method. A known amount of an isotopically labeled standard, such as a derivative of this compound, is added to a sample. The analyte of interest is then measured by comparing the signal intensity of the unlabeled analyte to that of the labeled internal standard. acs.org This method corrects for sample loss during preparation and variations in instrument response, leading to highly precise and accurate quantification.

In metabolomics, which involves the comprehensive study of metabolites in a biological system, this compound can be used as a derivatizing agent in a technique called stable isotope-coded derivatization. researchgate.net In this approach, metabolites from one sample (e.g., control) are derivatized with the unlabeled reagent, while metabolites from another sample (e.g., treated) are derivatized with the d3-labeled reagent. The samples are then mixed and analyzed by LC-MS. Each metabolite appears as a pair of peaks separated by 3 m/z units, and the ratio of their intensities directly reflects the relative abundance of the metabolite in the two samples. researchgate.net This allows for precise relative quantification in differential metabolomic analyses. researchgate.net

Table 2: Analytical Techniques Utilizing this compound
TechniqueApplicationPrincipleKey AdvantageReference(s)
¹H NMR SpectroscopyStructural ElucidationDisappearance of the methyl proton signal.Simplifies complex spectra, aids in signal assignment. vulcanchem.com
²H NMR SpectroscopyStructural ConfirmationDirect detection of the deuterium nucleus.Confirms the location of the isotopic label. vulcanchem.com
Isotope Dilution Mass SpectrometryQuantitative AnalysisUse of a d3-labeled internal standard.High accuracy and precision by correcting for analytical variability. acs.org
Isotope-Coded Derivatization (LC-MS)Metabolite ProfilingDifferential labeling of samples with light (CH₃) and heavy (CD₃) reagents.Accurate relative quantification of metabolites between samples. researchgate.net

Stable Isotope-Labeled Internal Standards (SILS) for Quantitative Analysis

Stable isotope-labeled internal standards (SILS) are crucial for accurate quantification in mass spectrometry-based analyses. This compound and its derivatives serve as excellent internal standards for their non-deuterated analogs in a variety of quantitative studies. vulcanchem.comlumiprobe.com The key principle behind their use is that the deuterated standard is chemically almost identical to the analyte of interest, meaning it behaves similarly during sample preparation, chromatography, and ionization. vulcanchem.com However, it has a different mass-to-charge ratio (m/z), allowing it to be distinguished from the analyte by the mass spectrometer. vulcanchem.com This co-elution and differential detection enable correction for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification. researchgate.net

One prominent application is in the field of metabolomics and clinical chemistry. For instance, methoxyl-d3-amine (a derivative of this compound) has been used as an internal standard in the development and validation of an LC-MS/MS method for the quantitative determination of methoxyamine in human plasma. nih.gov This method is vital for pharmacokinetic studies of methoxyamine, a DNA base-excision-repair inhibitor. nih.gov The use of the deuterated standard ensures the reliability of the concentration measurements, which is critical in clinical trials. nih.gov

Another example is in a novel stable isotope-coded derivatization method for the analysis of amine-containing metabolites. researchgate.net In this approach, metabolites are reacted with cyanuric chloride and then with either methylamine or this compound. researchgate.net This process introduces a "light" or "heavy" tag to the molecules. By comparing the peak intensity ratios of the derivatized isotopologue pairs in a single LC-MS analysis, each metabolite can be directly quantified. researchgate.net This technique overcomes common challenges in metabolomics, such as the lack of sensitivity and the limited availability of individual stable isotope-labeled standards for every metabolite. researchgate.net

The utility of this compound as a precursor for SILS extends to various other analytical applications, including the development of improved quantification methods in complex matrices and its integration into multi-analyte screening methods for pharmaceutical compounds. vulcanchem.com The high isotopic purity, typically greater than 97% deuterium incorporation, ensures minimal isotopic overlap with the analyte signal. vulcanchem.com

Theoretical and Computational Chemistry

This compound, alongside its parent compound methylamine, serves as a fundamental model system in theoretical and computational chemistry. The isotopic substitution provides a means to test and refine theoretical models by observing the effects of mass change on molecular properties and dynamics.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic structure and reactivity of molecules. acs.orgdiva-portal.orgresearchgate.netresearchgate.net For this compound, these calculations provide insights into its bonding, orbital energies, and how it interacts with other molecules or light. Methods like Density Functional Theory (DFT) are used to compute properties such as molecular geometry, vibrational frequencies, and electronic transition energies. acs.orgdiva-portal.org

Theoretical studies on methylamine and its isotopologues help in understanding their photochemical behavior. acs.orgrsc.org Quantum chemical calculations have been instrumental in mapping out the potential energy surfaces of the ground and excited electronic states, which govern the photodissociation pathways. acs.orgresearchgate.net These calculations can predict the favorability of different bond cleavages (C-N, N-H, or C-H) upon photoexcitation. acs.org For example, theoretical studies have shown that excitation of a nitrogen lone pair electron to a Rydberg orbital leads to an excited state that can decompose through various channels, with the topography of the potential energy surfaces, including conical intersections, determining the ultimate products. acs.org

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules and their interactions. mdpi.comnih.govutm.my By simulating the motions of atoms over time, researchers can gain insights into the nature of intermolecular forces, such as hydrogen bonding, and how these interactions influence the properties of liquids and solutions. utm.mydicp.ac.cn

In the context of this compound, MD simulations can be used to study its behavior in the condensed phase. For instance, simulations of crystalline methylamine provide information on the dynamics of the deuterium atoms within the crystal lattice. Furthermore, MD simulations are used to investigate the interactions of amine groups with other molecules and surfaces. utm.myresearchgate.net For example, simulations have been used to study the interaction of amine-containing molecules with calcium carbonate, which is relevant to understanding mineral scale deposition in industrial settings. utm.myresearchgate.net The radial distribution function (RDF), a key output of MD simulations, can reveal the strength and distance of interactions between specific atoms, such as the nitrogen of the amine group and calcium ions. utm.myresearchgate.net

Recent advancements have focused on improving the accuracy of semiempirical quantum mechanical methods for describing noncovalent interactions in amines by developing pairwise analytical corrections, using methylamine as a representative for the amine functional group. mdpi.com

Photodissociation Mechanism Studies

The study of how molecules break apart when they absorb light, known as photodissociation, is a fundamental area of chemical physics. This compound and its parent compound, methylamine, are model systems for such studies due to their relative simplicity. rsc.org Isotopic substitution with deuterium significantly affects the vibrational frequencies and moments of inertia of the molecule, which in turn influences the dynamics of photodissociation.

Experimental and theoretical studies on the photodissociation of methylamine have revealed multiple competing pathways, including N-H, C-H, and C-N bond fission. rsc.orgresearchgate.net Upon excitation to the first absorption band (S1 state), the molecule can undergo internal conversion to the ground state (S0) or intersystem crossing to a triplet state (T1), leading to different fragmentation products. researchgate.net

Studies on partially deuterated methylamine (CD3NH2) have shown that the initial vibrational state of the excited molecule can significantly influence the outcome of the photodissociation. rsc.org For instance, the H/D photofragments produced are sensitive to the energy difference between the initially prepared vibrational state and conical intersections, which are points where potential energy surfaces cross. rsc.org In experiments involving the photodissociation of this compound, the resulting methyl-d3 fragments have been observed to have vibrational distributions consistent with those from the fully protiated species, indicating similar dissociation dynamics. researchgate.net

Potential Energy Surface (PES) Mapping

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. acs.orguark.edu Mapping the PES is crucial for understanding and predicting chemical reactions, molecular vibrations, and photodissociation dynamics. researchgate.netacs.org For this compound, theoretical calculations are used to construct the PES for its various electronic states (S0, S1, T1). researchgate.net

These surfaces reveal the minimum energy pathways for different chemical processes. For example, the PES for the photodissociation of methylamine shows the existence of conical intersections that facilitate rapid, non-radiative decay from the excited state back to the ground state, influencing the product distribution. researchgate.netnih.gov The mapping of the T1 potential energy surface has been particularly insightful, revealing a "roaming-like" pathway that can lead to the formation of methane (B114726) (CH4) and NH. researchgate.net

The accuracy of these PES maps is often validated by comparing theoretical predictions with experimental results, such as the kinetic energy and angular distributions of the photofragments. nih.gov The use of deuterated species like this compound provides a sensitive test of the accuracy of the calculated PES, as the isotopic substitution alters the vibrational energy levels and tunneling probabilities, which can be compared with experimental observations. rsc.org

Applications in Biological and Biomedical Research

Drug Metabolism and Pharmacokinetics (DMPK) Studies

The inclusion of a deuterated methyl group allows researchers to meticulously follow the journey of a drug within a biological system, providing crucial data on its metabolic fate and pharmacokinetic profile.

Methyl-d3-amine serves as a stable isotope tracer, enabling researchers to track the metabolic pathways of drug candidates in living organisms. clearsynthdeutero.com By incorporating the deuterated methyl group into a drug molecule, scientists can use analytical techniques like mass spectrometry to distinguish the drug and its metabolites from endogenous compounds. clearsynthdeutero.comsmolecule.com This allows for precise mapping of how a drug is processed and transformed by the body, offering insights into its mechanism of action and potential for accumulation in specific tissues. clearsynthdeutero.com For instance, pulse-chase experiments using compounds incorporating this compound can help track methyl group transfer in fundamental metabolic processes.

The use of this compound is instrumental in studying the biotransformation of pharmaceuticals. clearsynthdeutero.com It helps in identifying the specific enzymes, such as cytochrome P450s, responsible for metabolizing a drug. nih.govnih.gov Understanding these pathways is critical for predicting potential drug-drug interactions, where one drug can affect the metabolism of another, leading to altered efficacy or toxicity. clearsynthdeutero.comnih.gov By tracing the deuterated metabolites, researchers can gain a clearer picture of a drug's metabolic profile and its potential to interfere with or be affected by other medications. clearsynthdeutero.comnih.gov

Deuteration of a drug molecule at a metabolic "soft spot" can significantly alter its pharmacokinetic profile. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down the rate of metabolic cleavage at that position, a phenomenon known as the kinetic isotope effect. wikipedia.org This can lead to several beneficial outcomes for a drug candidate:

Reduced Clearance and Longer Half-Life: By slowing metabolism, deuteration can decrease the rate at which the drug is cleared from the body, resulting in a longer half-life. wikipedia.orgotsuka.co.jpotsuka.co.jp

Improved Oral Bioavailability: For some compounds, deuteration can reduce presystemic metabolism in the gut, allowing more of the unmetabolized drug to be absorbed into the bloodstream. otsuka.co.jpotsuka.co.jp

These improvements can potentially lead to less frequent dosing and a more consistent therapeutic effect. nih.govnih.gov

Investigation of Biotransformation and Drug-Drug Interactions

Drug Discovery and Development

This compound is not only a tool for studying existing drugs but also a key building block in the synthesis of new and improved therapeutic agents. isotope.comttpharm.comisotope.com

This compound is frequently used as a synthetic intermediate in the creation of deuterated drug candidates. isotope.comtheclinivex.comchemicalbook.compharmaffiliates.comchemicalbook.com A notable application is in the synthesis of deuterated kinase inhibitors, a class of drugs often used in cancer therapy. theclinivex.comchemicalbook.compharmaffiliates.comchemicalbook.com For example, deuterated ω-diphenylurea compounds, which act as potent kinase inhibitors, have been synthesized using this compound. googleapis.com The resulting deuterated compounds have shown improved pharmacokinetic properties compared to their non-deuterated counterparts.

The strategic incorporation of deuterium (B1214612), often via building blocks like this compound, is a key strategy for enhancing a drug's therapeutic profile. By selectively deuterating metabolically vulnerable positions, drug developers can aim to:

Reduce Toxicity: Deuteration can sometimes redirect metabolic pathways away from the formation of toxic metabolites, a process known as "metabolic shunting." nih.govnih.govresearchgate.net This can lead to a safer drug with fewer side effects. For instance, deuteration of the N-methyl group in the androgen receptor antagonist enzalutamide (B1683756) to create d3-enzalutamide is intended to reduce the formation of a metabolite associated with seizures. musechem.com

This approach of "precision deuteration" has moved from modifying existing drugs to being an integral part of the discovery of novel drug candidates. nih.gov

Strategies for Enhancing Drug Efficacy and Reducing Toxicity through Deuteration

Metabolic Pathway Elucidation

This compound serves as a valuable tracer for investigating one-carbon metabolism, a complex network of biochemical reactions essential for numerous cellular processes. pressbooks.pubnih.gov One-carbon metabolism is crucial for the biosynthesis of nucleotides (purines and thymidine), the regulation of gene expression through methylation, and the metabolism of amino acids such as serine, glycine, and methionine. nih.govcreative-proteomics.comfrontiersin.org

The central role of S-adenosylmethionine (SAM) as the universal methyl donor is a key aspect of one-carbon metabolism. pressbooks.pubcreative-proteomics.comfrontiersin.org SAM is synthesized from methionine and ATP and donates its methyl group in a multitude of methylation reactions. pressbooks.pubcreative-proteomics.com By introducing this compound into a biological system, researchers can trace the path of the deuterated methyl group as it is incorporated into various metabolites. This is often achieved through pulse-chase experiments where the labeled compound is administered, and tissue or cell extracts are subsequently analyzed.

The transfer of the deuterated methyl group from a precursor derived from this compound can be monitored using techniques like mass spectrometry. This allows for the precise tracking of the label as it moves through the metabolic network, for instance, in the regeneration of methionine from homocysteine. pressbooks.pub The presence of the deuterium-labeled methyl group in molecules like SAM and its subsequent appearance in methylated DNA, proteins, or lipids provides direct evidence of the metabolic flux through these pathways. creative-proteomics.com This approach helps in understanding the dynamics of one-carbon metabolism under different physiological or pathological conditions.

Below is a table summarizing key reactions in one-carbon metabolism where a deuterated methyl group from a tracer like this compound could be tracked:

ReactionEnzymeSubstrateProductSignificance in Tracing
Methionine Synthesis Methionine SynthaseHomocysteine, N5-Methyl-THFMethionine, THFTracing the transfer of the methyl group to form deuterated methionine. pressbooks.pub
SAM Synthesis Methionine AdenosyltransferaseMethionine, ATPS-adenosylmethionine (SAM)Following the incorporation of the deuterated methyl group into the primary methyl donor. creative-proteomics.com
DNA Methylation DNA MethyltransferasesSAM, DNAS-adenosylhomocysteine (SAH), Methylated DNAObserving the deuteration of DNA, indicating methyl group transfer for epigenetic modification. frontiersin.org
Protein Methylation Protein MethyltransferasesSAM, ProteinSAH, Methylated ProteinDetecting deuterated proteins, revealing post-translational modifications. nih.gov

Stable Isotope-Resolved Metabolomics (SIRM) is a powerful analytical technique used to map metabolic pathways and networks by tracing the fate of atoms from stable isotope-enriched precursors to their product metabolites. researchgate.net This method provides detailed insights into the dynamics of metabolic reprogramming, which is a characteristic feature of various diseases, including cancer. researchgate.net SIRM utilizes advanced analytical platforms like nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry to track the incorporation of stable isotopes. researchgate.net

This compound, as a source of a stable isotope-labeled methyl group, is a suitable precursor for SIRM studies. By introducing a deuterated methyl group into the cellular environment, researchers can follow its distribution across a wide range of metabolic products. This allows for the reconstruction of metabolic pathways and the quantification of flux through different branches of metabolism. researchgate.net

The application of SIRM with precursors like this compound is particularly valuable in understanding the complexities of one-carbon metabolism and its connections to other pathways. For instance, the deuterated methyl group can be traced through the methionine cycle, folate cycle, and transsulfuration pathway, providing a comprehensive picture of how these interconnected networks function and are regulated. nih.govfrontiersin.org The ability to resolve and quantify isotopologues (molecules that differ only in their isotopic composition) of various metabolites provides a granular view of metabolic activities that would be unattainable with conventional metabolomics approaches. researchgate.net

The table below illustrates the types of information that can be obtained by using a this compound-derived tracer in a SIRM experiment:

Analytical ApproachInformation GainedExample Application
Mass Spectrometry Identification and quantification of deuterated metabolites.Measuring the enrichment of deuterium in SAM and its downstream products to determine the rate of methylation reactions.
Tandem Mass Spectrometry Localization of the deuterium label within a metabolite's structure.Distinguishing between different methylation sites on a molecule. researchgate.net
NMR Spectroscopy Positional isotopomer analysis.Determining the specific carbon atom to which the deuterated methyl group is attached in a complex molecule.

The use of isotopically labeled precursors is a cornerstone in the elucidation of complex biosynthetic pathways. This compound, or more precisely, a methylating agent synthesized from it, can be instrumental in these investigations. By incorporating a deuterated methyl group into a precursor molecule, scientists can track its transformation into a final natural product, thereby confirming the proposed biosynthetic route. ptbioch.edu.pl

A notable example is the study of Amaryllidaceae alkaloid biosynthesis. These alkaloids, which include pharmacologically important compounds like galanthamine (B1674398), are synthesized via intricate pathways. ptbioch.edu.pl It has been proposed that these alkaloids derive from a common precursor, 4'-O-methylnorbelladine, through intramolecular oxidative phenol-coupling. ptbioch.edu.pl

To verify this hypothesis, researchers synthesized a deuterated version of this precursor, 4'-O-methyl-d3-norbelladine. This was achieved by using a deuterated methyl source in the synthesis. When this labeled precursor was fed to tissue cultures of Leucojum aestivum, the plant that produces galanthamine, the deuterium label was subsequently detected in several alkaloids, including galanthamine and lycorine. ptbioch.edu.pl The identification of these labeled alkaloids was accomplished using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS). ptbioch.edu.pl

This experiment demonstrated that 4'-O-methyl-d3-norbelladine is indeed a precursor to these alkaloids and is incorporated into different structural types through various modes of phenol (B47542) coupling. ptbioch.edu.pl This approach of using deuterated precursors provides definitive evidence for biosynthetic steps and is a powerful tool for natural product research.

The following table outlines the key findings from the study on Amaryllidaceae alkaloid biosynthesis using a deuterated precursor:

Labeled PrecursorOrganismKey Labeled Products IdentifiedAnalytical Techniques UsedConclusion
4'-O-methyl-d3-norbelladineLeucojum aestivum (Summer Snowflake)Galanthamine-d3, Lycorine-d3, and four other deuterated alkaloidsHPLC-MS, GC-MSConfirmed that 4'-O-methylnorbelladine is a common precursor for three different groups of Amaryllidaceae alkaloids. ptbioch.edu.pl

Applications in Materials Science and Engineering

Development of Advanced Materials

Methyl-d3-amine serves as a fundamental building block and a functional additive in the formulation of materials with tailored properties for demanding industrial applications.

This compound is utilized as a building block for producing specialty polymers. As a primary amine, it can be readily incorporated into polymer backbones or side chains through various polymerization techniques. This allows for the synthesis of polymers with precisely located methylamino groups. The presence of the deuterated methyl group provides an isotopic label, which is invaluable for studying polymer structure, dynamics, and degradation mechanisms using techniques like neutron scattering and mass spectrometry. sci-hub.seunam.mx The synthesis of deuterated monomers is a vital step in creating these advanced polymers, enabling researchers to address complex challenges in polymer science. sci-hub.se

In the realm of composite materials, this compound contributes to the enhancement of key mechanical properties such as strength and durability. Amines are widely used as curing agents or hardeners for epoxy resins, which form the matrix in many high-performance composites. sioresin.com The amine groups react with the epoxy groups of the resin to create a rigid, three-dimensional cross-linked network. sioresin.comhanepoxy.net This network structure is fundamental to the material's strength and stability. By employing this compound in this role, it is possible to create composites with not only robust mechanical properties but also with the added benefit of enhanced chemical stability conferred by deuteration. Additives known as compatibilizers, which can be amine-functionalized, also play a crucial role in improving the interfacial adhesion between different phases in a polymer blend, leading to enhanced toughness and mechanical strength. researchgate.net

This compound is applied in the formulation of advanced coatings to improve adhesion and chemical resistance. In epoxy-based protective coatings, amine curing agents are essential for developing a densely cross-linked structure. hanepoxy.net This robust network acts as an effective barrier against corrosive chemicals, moisture, and other environmental stressors. hanepoxy.net The selection of the amine curing agent is critical as it directly influences the coating's durability and protective capabilities. hanepoxy.net Using an amine like this compound can enhance the chemical resistance due to the inherent stability of the C-D bond, while its functional groups promote strong adhesion to various substrates. unam.mxhanepoxy.net

Enhancement of Properties in Composite Materials

Impact of Deuteration on Material Performance

The strategic replacement of hydrogen with deuterium (B1214612), known as deuteration, has a significant and beneficial impact on material properties. This is primarily due to the "kinetic isotope effect," where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.

The C-D bond is more stable and reacts more slowly than the C-H bond because it has a lower zero-point energy. researchgate.net This means that more energy is required to break a C-D bond, slowing down chemical reactions that involve its cleavage. researchgate.netgoogle.com As a result, polymers and other organic materials that incorporate deuterated components exhibit increased resistance to thermal, oxidative, and photolytic degradation. sci-hub.seresolvemass.ca This enhanced chemical stability extends the functional lifespan and reliability of the material, which is particularly valuable for applications in harsh environments or where long-term performance is critical. researchgate.netresolvemass.ca

The advantages of deuteration are profoundly demonstrated in the performance of organic light-emitting diodes (OLEDs). The operational lifetime and efficiency of OLEDs are often limited by the degradation of the organic materials used within them. deutramed.com By replacing C-H bonds with stronger C-D bonds in the organic semiconductor molecules, the rate of chemical degradation is significantly slowed. google.comdeutramed.com

This enhanced stability leads to remarkable improvements in device performance. Research has shown that deuteration of the organic molecules in OLEDs can lead to higher brightness, improved power conversion efficiency, and substantially longer operational lifetimes. oled-info.com For instance, deuterated blue OLED emitters, which have historically been a challenge in terms of stability, have demonstrated significantly prolonged lifetimes. oled-info.com Studies have reported that the lifetime of deuterated OLEDs can be increased by a factor of four or more compared to their non-deuterated counterparts. oled-info.com This is attributed to the heavier deuterium atom slowing the kinetic rate of unwanted chemical reactions and reducing non-radiative decay rates. google.comoled-info.com

The table below summarizes key research findings on the impact of deuteration on OLED device performance.

Performance MetricImprovement with DeuterationReference Compound(s)Source
Device Lifetime (LT50) Increased by 4 timesDeuterated host materials oled-info.com
External Quantum Efficiency Increased by ~280%Deuterated aluminum 8-hydroxyquinoline (B1678124) (Alq₃) acs.org
High-Voltage Stability ImprovedDeuterated Alq₃ and tris-(2-phenylpyridine)iridium acs.orgmdpi.com
Brightness & Efficiency IncreasedDeuterated blue OLED emitters oled-info.com

These findings underscore the critical role that deuterated compounds like this compound can play as building blocks for the next generation of highly stable and efficient optoelectronic devices. mdpi.com

Applications in Environmental and Agrochemical Sciences

Environmental Fate and Degradation Studies

Methyl-d3-amine serves as a crucial tracer for understanding the complex pathways of chemical compounds in the environment. Its deuterated methyl group provides a distinct marker that can be tracked using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. clearsynthdeutero.com

The isotopic labeling of this compound enables researchers to follow the movement and transformation of methyl groups within environmental and biological systems. clearsynthdeutero.com This is particularly useful in studies of organic synthesis and other chemical processes where tracking the fate of specific molecular fragments is essential for understanding reaction mechanisms and kinetics. clearsynthdeutero.com By incorporating the deuterated methylamine (B109427) into molecules of interest, scientists can gain valuable insights into their behavior and transformations, which is critical for assessing their environmental persistence and potential for bioaccumulation. clearsynthdeutero.com

For instance, deuterated compounds are used in studies to trace the metabolism and distribution of their non-deuterated counterparts in biological systems. This is because the deuterium (B1214612) provides a unique signal in analytical analyses, allowing for the precise tracking of the compound and its metabolites in complex matrices. This application is vital for environmental fate studies, which assess potential environmental impacts associated with the excretion of human and animal health products that may enter aquatic and terrestrial environments. acs.org

Amines are released into the environment from various sources, including industrial processes and agricultural activities. beyondpesticides.org Understanding their degradation is crucial for evaluating their environmental impact. This compound can be used as a surrogate to study the degradation pathways of simple amines. Amine degradation in the environment can occur through several mechanisms, including oxidation, thermal degradation, and microbial degradation. sepa.org.ukresearchgate.nethw.ac.uk

Oxidative degradation is a primary pathway for many amines, often initiated by reaction with hydroxyl (OH) radicals in the atmosphere. sepa.org.uk This leads to the formation of various degradation products, including aldehydes, amides, and ammonia (B1221849). sepa.org.ukresearchgate.net The use of isotopically labeled amines like this compound can help elucidate these complex reaction sequences.

Biological degradation, both aerobic and anaerobic, also plays a significant role in the environmental fate of amines. researchgate.net Studies have shown that some microorganisms can utilize amines as a source of nitrogen, breaking them down into simpler, less harmful compounds. researchgate.net Isotopic tracers can help to confirm the specific metabolic pathways involved in this biodegradation.

A significant environmental concern related to amines is their potential to form nitrosamines and nitramines, many of which are potent carcinogens. sepa.org.ukacs.org These compounds can be formed when amines react with nitrogen oxides (NOx) in the atmosphere or in aqueous environments. sepa.org.uknccs.no

The atmospheric photo-oxidation of amines is a key process leading to the formation of these hazardous compounds. sepa.org.uk Secondary amines can react directly to form nitrosamines, while primary and tertiary amines can also be precursors through more complex reaction pathways. sepa.org.uknccs.no this compound, as a primary amine, can be used to study the initial steps of these atmospheric reactions. Research using deuterated analogs like Methan-d3-amine, N-(methyl-d3)-N-nitroso- is crucial for understanding the mechanisms of action of these carcinogens and for developing strategies to mitigate their harmful effects.

Nitramines are also formed from the reaction of amines with nitrogen dioxide and are generally resistant to photodegradation, meaning they can persist in the environment. sepa.org.ukccsnorway.com The table below summarizes key findings from studies on amine degradation and the formation of nitrosamines and nitramines.

Process Reactants Key Products Significance
Atmospheric OxidationAmines, OH radicalsAldehydes, Amides, AmmoniaMajor degradation pathway in the atmosphere. sepa.org.uk
Nitrosamine FormationAmines, Nitrogen Oxides (NOx)N-nitrosaminesFormation of potent carcinogens. sepa.org.ukacs.org
Nitramine FormationAmines, Nitrogen Dioxide (NO2)N-nitraminesFormation of persistent and potentially carcinogenic compounds. sepa.org.ukccsnorway.com

This table summarizes general amine degradation and formation pathways relevant to environmental studies.

Investigation of Amine Degradation Pathways in Environmental Systems

Agrochemical Development and Environmental Impact Assessment

In the field of agrochemicals, this compound and its derivatives are instrumental in the synthesis of new products and in the assessment of their environmental safety and effectiveness.

This compound hydrochloride serves as a key intermediate in the synthesis of deuterated agrochemicals, including herbicides and insecticides. The incorporation of deuterium can enhance the stability of these compounds. It is a useful building block in the preparation of deuterated diphenylurea derivatives, which act as phosphokinase inhibitors. chemicalbook.in

The synthesis of these deuterated agrochemicals often involves reacting a precursor molecule with a deuterated methylation reagent derived from this compound. guidechem.comresearchgate.net For example, novel d3-methylating agents have been developed for the selective d3-methylation of complex molecules with excellent functional group compatibility. nih.gov This allows for the targeted introduction of a deuterated methyl group into the structure of a pesticide.

The use of deuterated agrochemicals synthesized from this compound allows for detailed studies of their environmental impact and efficacy. Isotope dilution mass spectrometry (IDMS) is a powerful technique that uses isotope-labeled compounds for the quantitative analysis of pesticides. sigmaaldrich.com Since the labeled compounds have nearly identical physical properties to their non-labeled counterparts, they behave similarly during sample analysis, which helps to overcome matrix effects and provides more accurate results. sigmaaldrich.com

This approach enables researchers to:

Track the dissipation of pesticides in soil and water : Studies can determine the half-life and degradation rates of agrochemicals under various environmental conditions. mdpi.comscialert.net

Investigate metabolic pathways in plants and non-target organisms : Understanding how agrochemicals are metabolized is crucial for assessing their potential toxicity and for developing more selective products. acs.org

Evaluate the efficacy of new formulations : By tracking the uptake, translocation, and mode of action of a deuterated pesticide, researchers can optimize its formulation for maximum effectiveness. researchgate.net

The table below presents examples of how isotopic labeling is applied in agrochemical research.

Application Area Technique/Approach Research Focus Example Finding
Environmental FateIsotope Dilution Mass Spectrometry (IDMS)Quantifying pesticide residues in environmental samples.Increased accuracy in determining pesticide concentrations by compensating for matrix effects. sigmaaldrich.com
Plant MetabolismTracer StudiesUnderstanding the uptake and breakdown of herbicides in crops.Elucidation of metabolic pathways to improve crop safety. acs.org
Efficacy StudiesLabeled Compound TrackingDetermining the rate of pesticide degradation on plant surfaces.The half-life of pesticides on fruit can be accurately measured to ensure consumer safety. mdpi.comresearchgate.net

This table provides illustrative examples of the application of isotopic labeling in agrochemical science.

Future Research Directions and Emerging Applications

Development of Novel and More Efficient Deuteration Methodologies

The synthesis of Methyl-d3-amine with high isotopic purity is crucial for its applications. Current research is focused on developing more efficient and scalable deuteration methods. While traditional methods may involve multiple steps and harsh reagents, newer approaches aim for direct and selective deuterium (B1214612) incorporation.

One promising strategy involves catalytic hydrogen-deuterium exchange. This method utilizes a catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange of hydrogen atoms with deuterium gas (D2). The process is often carried out under mild conditions, which helps to preserve the integrity of the molecule. Researchers are exploring various catalysts and reaction conditions to optimize the efficiency and selectivity of this exchange, aiming for near-complete deuteration.

Another approach is the use of deuterated building blocks in a synthetic pathway. For instance, the use of Iodomethane-d3 (CD3I) as a reagent allows for the direct introduction of the trideuterated methyl group onto a nitrogen-containing molecule. Additionally, methods like the phthalimide (B116566) approach, which involves the formation of N-(methyl-d3)phthalimide that is subsequently converted to this compound, offer a route to high isotopic purity. vulcanchem.com

Future research in this area will likely focus on:

Developing novel catalysts: Exploring new catalytic systems that offer higher activity, selectivity, and recyclability for hydrogen-deuterium exchange reactions.

Flow chemistry: Utilizing microreactor technology for continuous and controlled deuteration processes, potentially leading to higher yields and improved safety.

Biocatalysis: Investigating the use of enzymes to catalyze the deuteration of methylamine (B109427), offering a green and highly specific synthetic route.

Integration with Cutting-Edge Spectroscopic and Imaging Techniques

The presence of deuterium in this compound provides a unique spectroscopic signature that is invaluable in various analytical techniques. The distinct mass and nuclear magnetic resonance properties of deuterium allow researchers to track and identify molecules with high precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signals corresponding to the methyl protons disappear, while in ²H NMR, a characteristic signal for the deuterium nuclei appears. This allows for unambiguous identification and quantification of deuterated compounds in complex mixtures. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can further confirm the structural connectivity of molecules containing the this compound moiety. vulcanchem.com

Mass Spectrometry (MS): In mass spectrometry, molecules containing this compound exhibit a molecular ion peak that is three mass units higher than their non-deuterated counterparts. vulcanchem.com This mass shift is a powerful tool for identifying deuterated compounds and their metabolites. vulcanchem.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. vulcanchem.com

Vibrational Spectroscopy: Techniques like Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of molecules. The increased mass of deuterium leads to a shift in the vibrational frequencies of the C-D bonds compared to C-H bonds. These shifts provide detailed information about molecular structure and intermolecular interactions. researchgate.netresearchgate.netresearchgate.net

Imaging Techniques: The use of deuterated compounds is also expanding into advanced imaging modalities. For instance, deuterated tracers can be developed for Positron Emission Tomography (PET) imaging, a powerful tool in medical diagnostics and drug development. vulcanchem.com The unique properties of deuterated compounds can enhance the effectiveness of these imaging techniques.

Future directions in this area include:

Enhanced sensitivity: Developing new spectroscopic methods and instrumentation to detect and quantify deuterated compounds at even lower concentrations.

In-vivo imaging: Expanding the use of deuterated compounds in non-invasive imaging techniques to study biological processes in living organisms.

Multi-modal imaging: Combining different imaging techniques to obtain a more comprehensive understanding of the distribution and function of deuterated molecules in biological systems.

Expansion of Targeted Deuterated Drug Development and Clinical Translation

One of the most promising applications of this compound is in the development of deuterated drugs. The "deuterium kinetic isotope effect" (KIE) can significantly alter the metabolic fate of a drug molecule. By selectively replacing hydrogen with deuterium at a metabolic "soft spot," it is possible to slow down the rate of drug metabolism.

This can lead to several therapeutic advantages:

Improved pharmacokinetic profile: Slower metabolism can result in a longer drug half-life, allowing for less frequent dosing. vulcanchem.com

Reduced formation of toxic metabolites: By blocking a specific metabolic pathway, deuteration can reduce the formation of unwanted or toxic byproducts.

Enhanced therapeutic efficacy: An improved pharmacokinetic profile can lead to better treatment outcomes.

This compound can be incorporated into drug candidates that contain a methylamino group, a common functional group in many pharmaceuticals. Research in this area involves identifying suitable drug candidates for deuteration and then synthesizing and evaluating the deuterated analogues in preclinical and clinical studies. vulcanchem.comgoogleapis.comgoogle.com

Research AreaFocusPotential Benefit
Pharmacokinetics Studying how the body absorbs, distributes, metabolizes, and excretes deuterated drugs. vulcanchem.comOptimized dosing regimens and improved patient compliance.
Metabolism Studies Investigating the metabolic pathways of deuterated drugs to understand the KIE. vulcanchem.comPrediction of drug-drug interactions and patient variability.
Clinical Trials Evaluating the safety and efficacy of deuterated drugs in human subjects.Development of new and improved therapies for various diseases.

Exploration of New Frontiers in Deuterated Material Science

The unique properties of deuterium are not only relevant in the life sciences but also in material science. The incorporation of this compound into polymers and other materials can lead to novel properties and applications.

The difference in mass between hydrogen and deuterium can affect the vibrational modes of molecules, which in turn can influence properties like thermal stability and phase transition temperatures. researchgate.net For example, in the field of perovskite solar cells, deuterated organic cations, which can be derived from this compound, have been shown to influence the structural and vibrational properties of the material, potentially impacting its stability and performance. researchgate.net

Future research in this area may explore:

Deuterated polymers: Synthesizing polymers with deuterated side chains or backbones to investigate the effect of isotopic substitution on their physical and chemical properties.

Isotope effects in materials: Studying how the presence of deuterium influences properties like conductivity, optical properties, and mechanical strength.

Novel materials: Designing and creating new materials with tailored properties by strategically incorporating deuterium.

Advanced Computational Modeling and Prediction for Deuterated Systems

Computational modeling plays a crucial role in understanding and predicting the behavior of deuterated compounds. Techniques like Density Functional Theory (DFT) can be used to calculate the properties of molecules, including their vibrational frequencies and electronic structure. researchgate.net

These computational methods can be used to:

Predict the kinetic isotope effect: By modeling the transition states of enzymatic reactions, researchers can predict the magnitude of the KIE for a given deuteration site.

Simulate spectroscopic data: Computational models can help in the interpretation of complex spectroscopic data, such as NMR and vibrational spectra. researchgate.net

Design new deuterated molecules: By predicting the properties of virtual compounds, computational modeling can guide the synthesis of new deuterated molecules with desired characteristics.

The synergy between experimental work and computational modeling is essential for advancing the field of deuterated systems. researchgate.net

Computational MethodApplication in Deuterated Systems
Density Functional Theory (DFT) Calculation of molecular geometries, vibrational frequencies, and electronic properties. researchgate.net
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of deuterated molecules in different environments.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling of enzymatic reactions involving deuterated substrates.

Role in Understanding Complex Biological Regulatory Networks

This compound and other deuterated compounds serve as powerful probes for studying complex biological systems. By using isotopically labeled molecules, researchers can trace the metabolic fate of compounds and elucidate the mechanisms of enzymatic reactions.

For example, this compound can be used as an internal standard in metabolomic studies, allowing for accurate quantification of its non-deuterated counterpart in biological samples. vulcanchem.com It can also be used to study N-demethylation processes, which are important in the metabolism of many drugs and endogenous compounds. vulcanchem.com

Furthermore, the study of the kinetic isotope effect can provide insights into the rate-limiting steps of enzymatic reactions and help to elucidate the structure of enzyme active sites. This information is crucial for understanding how enzymes function and for designing new enzyme inhibitors.

Future research will likely leverage deuterated compounds like this compound to:

Map metabolic pathways: Tracing the flow of metabolites through complex biological networks.

Investigate protein-ligand interactions: Using techniques like NMR to study the binding of deuterated ligands to their protein targets.

Unravel disease mechanisms: Employing deuterated probes to study the biochemical changes associated with various diseases.

Q & A

Q. What are the optimal synthesis methods for Methyl-d3-amine hydrochloride, and how can isotopic purity be ensured during purification?

this compound hydrochloride (CAS 7436-22-8) is typically synthesized via catalytic deuteration of methylamine precursors or through substitution reactions using deuterated reagents. A common approach involves gas-phase catalytic amination with deuterated methanol and ammonia under high-temperature conditions, using activated alumina as a catalyst . Purification often employs fractional distillation or recrystallization to achieve isotopic purity (>99 atom% D), with analytical validation via NMR and mass spectrometry to confirm deuteration levels . Challenges include minimizing isotopic dilution during side reactions, which requires strict control of reaction stoichiometry and solvent selection .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (particularly 2^2H-NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming deuteration patterns and molecular integrity . For structural validation, X-ray crystallography or 3D conformational modeling (e.g., PubChem3D-based approaches) can resolve spatial arrangements of deuterated vs. non-deuterated analogs . Thermal stability assessments using Differential Scanning Calorimetry (DSC) are recommended, given the compound’s melting point of 232–234°C .

Q. How should this compound be stored to maintain stability in long-term studies?

Store this compound hydrochloride in airtight, moisture-free containers at room temperature, avoiding exposure to light or humidity. Deuterated amines are hygroscopic, and isotopic exchange with ambient moisture can degrade purity over time. For solution-phase applications, prepare stock solutions in anhydrous methanol or deuterated solvents (e.g., DMSO-d6) and store at −20°C .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence reaction pathways involving this compound compared to its non-deuterated analog?

Deuteration alters bond dissociation energies (C-D vs. C-H), leading to slower reaction kinetics in processes like nucleophilic substitution or enzyme-mediated metabolism. For example, in metabolic studies, this compound exhibits prolonged half-life due to reduced cytochrome P450-mediated oxidation rates, making it valuable for tracer experiments . Computational modeling (e.g., DFT calculations) can predict KIEs, while stopped-flow kinetics or isotopic labeling experiments validate these effects experimentally .

Q. What methodological challenges arise when quantifying trace amounts of this compound in complex biological matrices?

Low-abundance detection requires sensitive techniques like LC-MS/MS with multiple reaction monitoring (MRM). Deuterated internal standards (e.g., Methyl-d6-amine) mitigate matrix effects. However, cross-talk between isotopic clusters (e.g., D3 vs. D6) must be minimized by optimizing chromatographic separation (e.g., using HILIC columns) and declustering potentials . Method validation should include spike-recovery assays in relevant biological fluids (e.g., serum) to ensure accuracy .

Q. How can researchers resolve contradictions in experimental data between deuterated and non-deuterated methylamine analogs?

Discrepancies often stem from unintended isotopic exchange or impurities. For instance, unexpected metabolic products may arise from residual non-deuterated impurities in synthesized batches. Address this by:

  • Validating isotopic purity via HRMS and elemental analysis .
  • Replicating experiments with rigorously purified batches.
  • Using controlled degradation studies to identify stability-linked artifacts .

Q. What advanced applications does this compound enable in studying molecular interactions or metabolic pathways?

  • Metabolic Tracing : Use 13^{13}C/2^{2}H dual-labeled this compound to track methyl group transfer in one-carbon metabolism via isotope-ratio mass spectrometry .
  • Protein Binding Studies : Deuteration enhances neutron scattering contrast in protein-ligand interaction studies, enabling precise mapping of binding sites .
  • Reaction Mechanism Elucidation : Isotopic labeling in kinetic studies (e.g., Hammett plots) distinguishes between concerted vs. stepwise mechanisms in organic syntheses .

Methodological Tables

Q. Table 1: Key Analytical Parameters for this compound Hydrochloride

PropertyMethodTypical ValueReference
Isotopic Purity2^2H-NMR, HRMS≥99 atom% D
Melting PointDSC232–234°C
Solubility (H2O)Gravimetric Analysis1.2 g/mL (25°C)
Stability (Solution, −20°C)LC-MS/MS Stability Assay>95% over 6 months

Q. Table 2: Comparison of Deuterated vs. Non-Deuterated Methylamine

ParameterThis compoundMethylamineReference
C-H Bond Energy (kJ/mol)443 (C-D)414 (C-H)
Metabolic Half-life (Rat)8.2 ± 0.5 h3.1 ± 0.3 h
NMR Chemical Shift (δ, ppm)1.28 (s, CD3)1.05 (s, CH3)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.